

# Application Notes and Protocols: GSK3179106 in TT Cells

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## Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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## Introduction

**GSK3179106** is a potent and selective, orally active inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.<sup>[1][2][3][4][5]</sup> The RET signaling pathway, when constitutively activated through mutations, is a key driver in the pathogenesis of certain cancers, including medullary thyroid carcinoma. TT cells, a human medullary thyroid cancer cell line, harbor a C634W mutation in the RET proto-oncogene, leading to ligand-independent dimerization and constitutive activation of the kinase, making them a valuable in vitro model for studying RET-driven oncogenesis and the efficacy of RET inhibitors.

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **GSK3179106** in TT cells through cell viability and target phosphorylation assays.

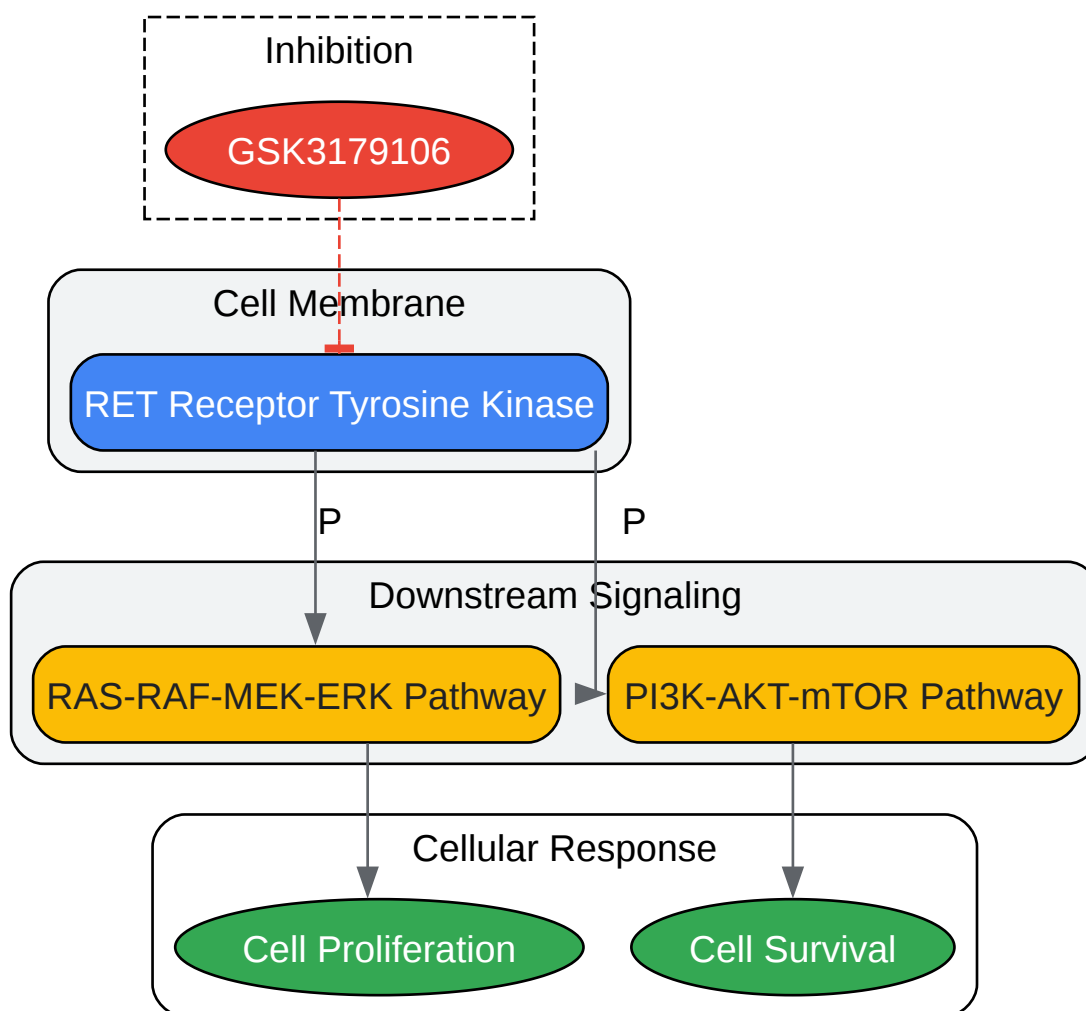
## Quantitative Data Summary

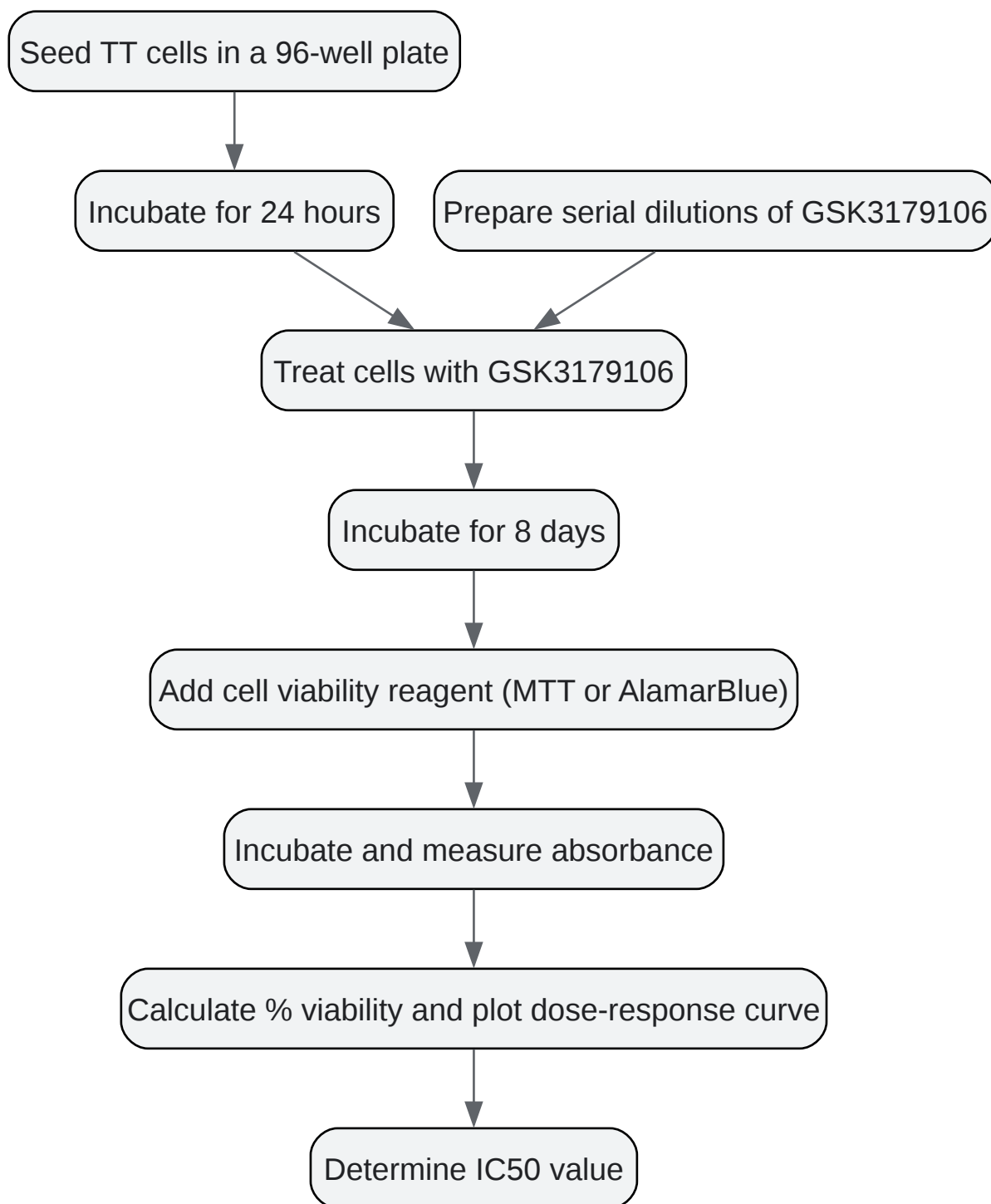
The inhibitory activity of **GSK3179106** in TT cells has been characterized by several key parameters. The IC<sub>50</sub> values vary depending on the specific biological endpoint being measured, such as the direct inhibition of RET phosphorylation versus the downstream effect on cell proliferation.

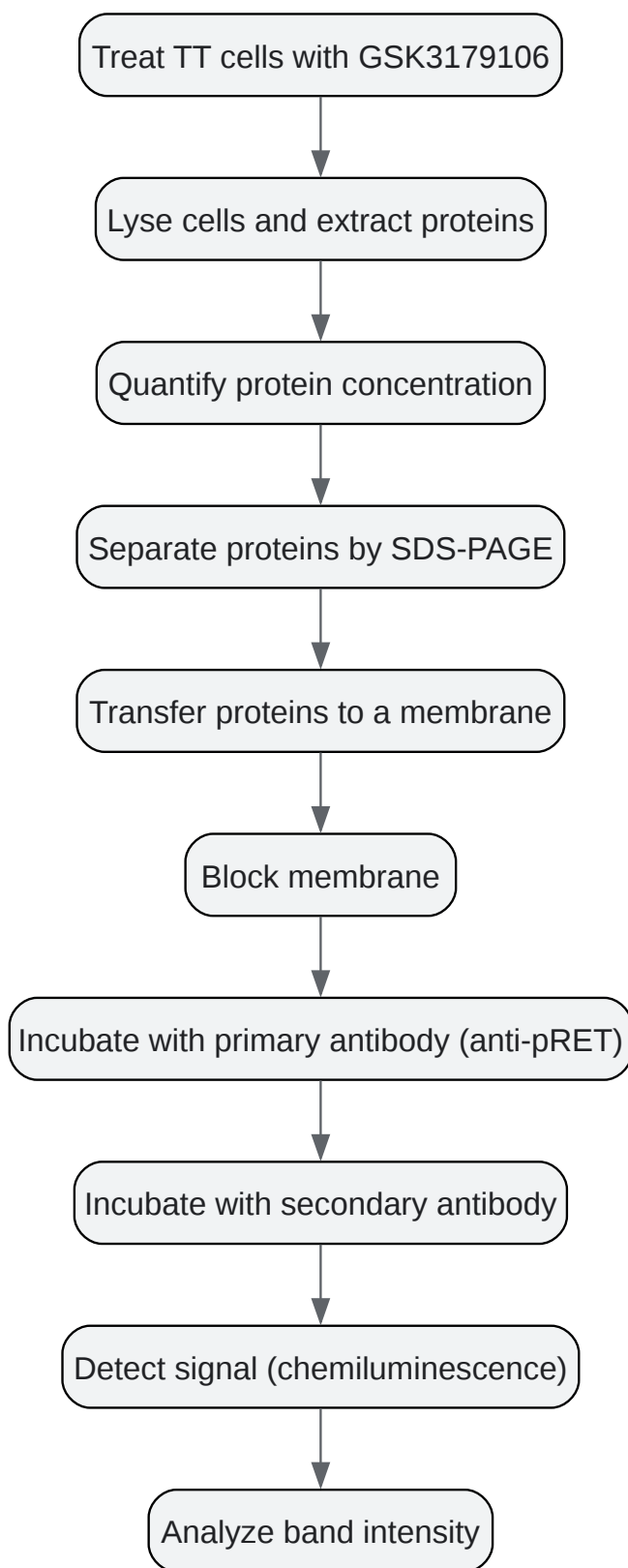
Assay Type	Cell Line	Parameter Measured	IC50 Value (nM)	Reference
Cellular Assay	TT	Inhibition of RET phosphorylation	11.1	
Cellular Assay	TT	Inhibition of RET phosphorylation	11	
Cell Proliferation Assay	TT	Inhibition of cell proliferation	25.5	
Biochemical Assay	-	Human RET kinase inhibition	0.4	
Biochemical Assay	-	Rat RET kinase inhibition	0.2	

## Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation. In TT cells, a constitutively active RET mutant drives oncogenic signaling. **GSK3179106** selectively binds to the ATP-binding pocket of RET kinase, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways.







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- To cite this document: BenchChem. [Application Notes and Protocols: GSK3179106 in TT Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#gsk3179106-ic50-in-tt-cells]

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